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(S)-(+)-3-Chloro-1,2-propanediol

Cat. No.: B1360321
CAS No.: 60827-45-4
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N
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Description

Chirality and Enantiomeric Significance in Chemical Biology

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable mirror images of each other, much like a pair of hands. longdom.org These mirror images are known as enantiomers. longdom.org In the realm of chemical biology and drug development, the chirality of a molecule is of paramount importance because enantiomers can exhibit markedly different biological activities. longdom.org This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral. nih.gov

(S)-(+)-3-Chloro-1,2-propanediol and its counterpart, (R)-(-)-3-Chloro-1,2-propanediol, are enantiomers. nih.govchemicalbook.com Research has demonstrated that the biological effects of 3-chloro-1,2-propanediol (B139630) are enantiomer-specific. For instance, studies have indicated that the S-enantiomer is primarily responsible for the inhibition of spermatozoan glycolysis, a key process for sperm motility. inchem.org In contrast, the (R)-isomer has been associated with other biological effects. inchem.org This highlights the critical need to consider the specific enantiomer when studying the biological impact of chiral compounds. The differential activity of enantiomers is a well-established principle, famously illustrated by the thalidomide (B1683933) case, where one enantiomer provided the desired therapeutic effect while the other caused severe birth defects. longdom.orgyoutube.com

Historical Context and Evolution of Research on Chloropropanols

The investigation into chloropropanols began with the discovery of 3-chloro-1,2-propanediol (3-MCPD) in acid-hydrolyzed vegetable proteins (acid-HVPs) in 1978. nih.gov This initial finding sparked further research into the occurrence of these compounds in various foodstuffs. A significant development came in the 1990s and early 2000s with the establishment of a provisional maximum tolerable daily intake (PMTDI) for 3-MCPD by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), prompted by concerns over its potential renal toxicity. foodstandards.gov.au

Early research primarily focused on the free form of 3-MCPD. However, subsequent studies revealed the presence of 3-MCPD fatty acid esters, which are formed during the high-temperature refining of edible oils and fats. researchgate.netresearchgate.net This discovery broadened the scope of research to include the analysis of these esters and their potential to release free 3-MCPD in the body. Over the years, analytical methods for detecting and quantifying chloropropanols have evolved, becoming more sensitive and sophisticated, often employing techniques like gas chromatography with mass spectrometric detection. researchgate.netnih.gov

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is multifaceted, with ongoing investigations into its formation, occurrence, and biological effects. A significant area of focus is the development of mitigation strategies to reduce the levels of chloropropanols in food products. researchgate.net This includes optimizing food processing conditions and exploring enzymatic treatments to degrade these compounds. derpharmachemica.com

Future research is likely to delve deeper into the specific mechanisms of action of the (S)-(+) enantiomer at the molecular level. Understanding its interactions with biological targets is crucial for a comprehensive assessment of its biological significance. Furthermore, there is a growing interest in the stereospecific synthesis of this compound to serve as a reference standard for analytical studies and to facilitate more precise toxicological evaluations. researchgate.net The development of advanced analytical techniques for the enantioselective analysis of 3-MCPD in complex food matrices also remains an important research avenue.

Nomenclature and Stereoisomeric Designations

The systematic name for the compound is (S)-3-chloropropane-1,2-diol. The "(S)" designation refers to the stereochemical configuration at the chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right. Its mirror image is designated as (R)-(-)-3-chloro-1,2-propanediol, where "(R)" denotes the opposite stereochemical configuration and "(-)" signifies levorotatory properties. nih.govchemicalbook.com The racemic mixture, containing equal amounts of both enantiomers, is referred to as (±)-3-chloro-1,2-propanediol. honeywell.com

Table of Chemical Properties

PropertyValue
Chemical FormulaC₃H₇ClO₂
Molecular Weight110.539 g/mol
IUPAC Name(S)-3-chloropropane-1,2-diol
CAS Number60827-45-4

Data sourced from various chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClO2 B1360321 (S)-(+)-3-Chloro-1,2-propanediol CAS No. 60827-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-chloropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60827-45-4
Record name (+)-3-Chloro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60827-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chlorohydrin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CHLOROHYDRIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies

Enantioselective Synthesis Pathways

The hydrolytic kinetic resolution (HKR) of terminal epoxides stands out as a highly efficient and practical method for producing enantioenriched compounds. When applied to racemic epichlorohydrin (B41342), this technique, catalyzed by chiral (salen)Co(III) complexes, yields both unreacted (S)-epichlorohydrin and the corresponding (R)-1,2-diol product, both in highly enantioenriched forms. nih.govacs.orgresearchgate.net The resulting (S)-epichlorohydrin can then be converted to (S)-(+)-3-Chloro-1,2-propanediol.

The remarkable efficiency and selectivity of this reaction stem from a cooperative, bimetallic mechanism. nih.govacs.org In the rate-determining step, one (salen)Co(III) complex functions as a Lewis acid, activating the epoxide ring. Simultaneously, a second (salen)Co(III) complex delivers a hydroxide (B78521) nucleophile. nih.govacs.org For the reaction to proceed effectively, both participating catalyst complexes must possess the same absolute stereochemistry. nih.govacs.org This stereochemical communication is mediated by the specific conformation of the salen ligand. nih.govacs.org

This method offers several practical advantages, including the use of water as a reactant, low catalyst loadings typically between 0.2 and 2.0 mol%, and the ability to recycle the commercially available catalyst. nih.govacs.org The HKR process demonstrates an exceptionally broad scope, consistently resolving a wide variety of epoxides to enantiomeric excess (ee) levels of 99% or greater. nih.govacs.org The selectivity factors (krel) for these resolutions are often very high, with many exceeding 50 and some well over 200, indicating a significant difference in reaction rates between the two enantiomers. nih.govacs.org The presence of ionic liquids can further enhance the process by stabilizing the active Co(III) oxidation state of the catalyst, allowing for its reuse in subsequent reactions without a separate reoxidation step. rsc.org

Table 1: Key Features of Hydrolytic Kinetic Resolution (HKR) with Salen-Co(III) Catalysts
FeatureDescriptionReference
CatalystChiral (salen)Co(III) complexes nih.govacs.org
MechanismCooperative bimetallic mechanism involving two catalyst units. nih.govacs.org
ProductsHighly enantioenriched unreacted epoxide and 1,2-diol. nih.govacs.org
Enantiomeric Excess (ee)Typically ≥99% for the recovered epoxide. nih.govacs.org
ReactantWater nih.govacs.org
Catalyst Loading0.2–2.0 mol % nih.govacs.org

The conversion of glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production, into more valuable chemicals like 3-chloro-1,2-propanediol (B139630) (3-MCPD) is an important industrial process. google.com Research has demonstrated that Brønsted acidic ionic liquids are highly effective catalysts for the selective chlorination of glycerol with gaseous hydrogen chloride to produce 3-MCPD. scielo.brscielo.brscienceopen.com

The reaction mechanism is proposed to involve the initial protonation of one of glycerol's terminal hydroxyl groups by the acidic ionic liquid. scielo.br This is followed by a nucleophilic attack from a chloride anion, yielding 3-MCPD. scielo.br The steric bulk of the ionic liquid catalysts tends to favor the formation of 3-MCPD over its isomer, 2-chloro-1,2-propanediol. scielo.br

Studies have shown that at a reaction temperature of 110°C for 12 hours, with a catalyst loading of 0.75 mol·kg⁻¹ of glycerol, a yield of over 81% for 3-MCPD can be achieved with complete conversion of glycerol. scielo.brscielo.brscienceopen.com The choice of ionic liquid is crucial; catalysts with the HSO₄⁻ anion generally show higher activity than those with the H₂PO₄⁻ anion. scielo.brscienceopen.com For instance, using [Bmim]HSO₄ at 130°C for 6 hours can result in a 3-MCPD yield as high as 85.39%. scielo.br It is important to note that the existing research on this pathway focuses on the synthesis of racemic 3-chloro-1,2-propanediol, and not the direct, selective formation of the (S)-enantiomer.

Table 2: Performance of Brønsted Acidic Ionic Liquid Catalysts in Glycerol Chlorination
CatalystReaction ConditionsGlycerol Conversion3-MCPD YieldReference
Brønsted Acidic Ionic Liquids (general)110°C, 12 h, 0.75 mol·kg⁻¹ catalystComplete>81% scielo.brscienceopen.com
[Bmim]HSO₄130°C, 6 h, 0.75 mol·kg⁻¹ catalystComplete85.39% scielo.br
[Bmim]HSO₄110°C, 12 h100%~80% scielo.brresearchgate.net
[BPy]HSO₄110°C, 12 h100%~80% scielo.br

A stereospecific synthetic route has been established to produce (S)-3-chloro-1,2-propanediol that is free of the corresponding (R)-enantiomer. google.com This method provides a direct pathway to the desired enantiomer, avoiding the complex and often tedious procedures associated with resolving racemic mixtures. google.com The process begins with a chlorodeoxy-D-saccharide derivative of a known, fixed stereochemistry, such as methyl-6-chloro-6-deoxy-α-D-glucopyranoside. google.comgoogleapis.com

The synthesis proceeds through a simple three-stage process:

Glycol Cleavage: The starting sugar derivative undergoes a reaction to cleave the glycol group, which results in the formation of two aldehyde groupings. google.com

Reduction: The resulting intermediate is then reduced to an alcohol under mild, non-acidic conditions. google.com

Hydrolysis: Finally, a mild acid hydrolysis of the alcohol yields the final product, (S)-3-chloro-1,2-propanediol, in good yields and in a stereospecific manner. google.com

In line with the principles of green chemistry, significant efforts have been directed toward developing environmentally friendly, simple, and inexpensive methods for synthesizing 3-chloro-1,2-propanediol. medjchem.comresearchgate.netresearchgate.net These approaches aim to minimize environmental impact by avoiding the use of organic solvents, eliminating harsh acidic or basic conditions, and preventing the generation of waste products. medjchem.comsscdt.org

A notable green chemistry approach involves the conversion of epichlorohydrin to 3-chloro-1,2-propanediol using ultrasound irradiation. medjchem.comresearchgate.netresearchgate.net This sonochemical method is distinguished by its simplicity and efficiency. The process uses only water as the reagent, completely avoiding the need for solvents or acid/base catalysts, and it generates no waste. medjchem.comresearchgate.netsscdt.org

The reaction is both rapid and high-yielding. Research has identified optimal conditions as using 2.2 molar equivalents of water and applying ultrasound irradiation at 90 W for one hour, which results in an 82% yield of 3-chloro-1,2-propanediol. medjchem.comresearchgate.netresearchgate.net This procedure has proven to be scalable, making it a practical option for efficient, multigram synthesis. medjchem.comresearchgate.net The use of ultrasound provides a significant advantage over conventional thermal methods, which may require longer reaction times of up to 24 hours. researchgate.net

Table 3: Comparison of Ultrasound vs. Thermal Synthesis of 3-Chloro-1,2-propanediol
ParameterUltrasound Irradiation MethodConventional Thermal MethodReference
ReagentsEpichlorohydrin, WaterEpichlorohydrin, Water medjchem.comresearchgate.net
CatalystNoneNone (or acid/base) medjchem.comresearchgate.net
Reaction Time1 hour3 to 24 hours researchgate.netmedjchem.comresearchgate.net
Yield82%Variable medjchem.comresearchgate.net
Waste GenerationNonePotential from catalyst neutralization medjchem.com

Phase transfer catalysis (PTC) is a powerful technique employed in biphasic reactions to facilitate the migration of a reactant from one phase to another where the reaction occurs. This methodology is particularly useful in stereoselective synthesis. For instance, the principle of PTC has been applied to the stereoselective epoxidation of certain substrates under ultrasonic irradiation. nih.gov

In one example, the synthesis of spiro[indole-3,2′-oxirane]-3′-benzoyl-2(1H)-ones was achieved in high yields (91%–96%) within one hour using hydrogen peroxide in a basic medium. nih.gov The reaction utilized cetyltrimethylammonium bromide as a phase transfer catalyst to enable the reaction between the water-soluble oxidant and the organic-soluble substrate. nih.gov While this specific example does not detail the synthesis of this compound, it effectively demonstrates the utility of phase transfer catalysis in achieving high stereoselectivity and yields in reactions involving epoxide ring formation, a key structural feature related to the precursors of the target molecule.

Chemical Transformations and Reactivity

Oxidation Reactions of Hydroxyl Groups

The primary and secondary hydroxyl groups of (S)-3-MCPD can undergo oxidation to yield various products depending on the oxidant and reaction conditions. In biological systems and through certain chemical processes, the oxidation of 3-MCPD is a key metabolic or degradation pathway.

The primary alcohol group is typically more susceptible to oxidation than the secondary one. Controlled oxidation can yield β-chlorolactaldehyde, which can be further oxidized to β-chlorolactic acid. google.comgoogle.com More vigorous oxidation can lead to the cleavage of the carbon-carbon bond, ultimately forming products like oxalic acid. google.comgoogle.com

A specific chemical oxidation involves the use of periodate (B1199274). In a reaction used for analytical purposes, periodate oxidation cleaves the bond between the two adjacent hydroxyl groups, converting 3-chloro-1,2-propanediol into formaldehyde, which can then be quantified. elsevierpure.com Homogeneous oxidation of similar 1,2-diols at elevated temperatures can also result in the cleavage of the C-C bond, producing aldehydes and carbon dioxide. researchgate.net

Table 1: Products of this compound Oxidation

Oxidizing Agent/Method Major Product(s) Reference
Biological/Metabolic β-Chlorolactic acid, Oxalic acid google.com, google.com
Periodate Formaldehyde elsevierpure.com
High-Temperature Homogeneous Aldehydes, Carbon Dioxide researchgate.net

Reduction Reactions

The reduction of this compound can target either the carbon-chlorine bond or the hydroxyl groups, though the latter is less common. The selective reduction of the chloro group via catalytic hydrogenolysis is a significant transformation.

Catalytic hydrogenolysis, a process that involves the cleavage of a bond by hydrogen in the presence of a catalyst, can be used to remove the chlorine atom. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.com While direct catalytic hydrogenolysis of 3-MCPD to 1,2-propanediol is feasible, the conditions can also promote the hydrogenolysis of the C-O bonds, leading to propanols. sigmaaldrich.com For instance, the hydrogenolysis of the related compound 1,2-propanediol over rhodium-rhenium oxide catalysts (Rh-ReOₓ/SiO₂) yields propanols. sigmaaldrich.com

In the context of multi-step syntheses, reducing agents like sodium borohydride (B1222165) (NaBH₄) are used to reduce aldehyde or ketone functionalities on precursors without affecting the chloro group. google.com For example, a key step in a stereospecific synthesis of (S)-3-MCPD from a sugar derivative involves the reduction of an aldehyde intermediate to a primary alcohol using sodium borohydride, leaving the C-Cl bond intact. google.com This highlights the stability of the chloro group to certain reducing agents, allowing for selective transformations at other parts of the molecule.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a pathway to a wide range of derivatives. This reaction is a cornerstone for its use as a chiral building block. The reaction typically follows an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration at that center if it were chiral (though in this case, the carbon is prochiral).

A prominent example is the synthesis of (S)-3-aminopropane-1,2-diol, a valuable chiral intermediate. This is achieved by first protecting the diol functionality of (S)-3-MCPD, for instance by converting it to a dioxolane. The chloro group is then displaced by a nitrogen nucleophile, such as an azide (B81097) ion (N₃⁻). Subsequent reduction of the azide group yields the desired primary amine. nih.gov This two-step sequence is a reliable method for introducing an amino group.

Other nucleophiles can also be employed, expanding the synthetic utility of (S)-3-MCPD. For example, reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Industrial Scale Production and Optimization

The industrial production of enantiomerically pure this compound is driven by its application in pharmaceuticals and other fine chemicals. Key strategies focus on achieving high enantioselectivity, yield, and purity through biocatalytic methods and process optimization.

Biocatalytic Approaches for High Enantioselectivity

Biocatalysis offers a highly effective route to optically active (S)-3-MCPD, primarily through the kinetic resolution of the racemic mixture. This process utilizes enzymes or whole microbial cells that selectively react with one enantiomer, leaving the other unreacted and thus enriched.

Several microorganisms have been identified for their ability to selectively metabolize one of the 3-MCPD enantiomers. For instance, microorganisms from the genera Saccharomyces, Pichia, Trichosporon, and Corynebacterium are used in these processes. google.comnih.gov In a typical resolution, racemic 3-chloro-1,2-propanediol is subjected to the action of a microorganism.

To produce (R)-(-)-3-Chloro-1,2-propanediol , microorganisms that selectively metabolize the (S)-enantiomer are used. Genera like Endomyces, Geotrichum, and Saccharomyces are effective for this purpose. google.com

To produce This compound , microorganisms that selectively metabolize the (R)-enantiomer are employed, such as those from the genera Pichia and Trichosporon. google.com

Studies with Saccharomyces cerevisiae (baker's yeast) have shown it possesses a dehalogenating activity, with a higher conversion rate for the (S)-enantiomer compared to the (R)-enantiomer. sigmaaldrich.comsynthesiswithcatalysts.com Another study highlighted the use of Wickerhamomyces anomalous for the stereoinversion of the (R)-enantiomer. nih.gov The reaction is typically carried out in a buffered aqueous medium at a controlled temperature and pH, and the desired enantiomer is then recovered from the reaction mixture. google.com

Table 2: Microorganisms for Kinetic Resolution of Racemic 3-MCPD

Target Enantiomer Microorganism Genus (Examples) Selective Action Reference
(S)-(+)-3-MCPD Pichia, Trichosporon Metabolizes (R)-enantiomer google.com
(R)-(-)-3-MCPD Saccharomyces, Geotrichum Metabolizes (S)-enantiomer google.com

Process Optimization for Yield and Purity

Hydrolysis of Epichlorohydrin: This is a common industrial method. To improve efficiency and environmental footprint, new processes have been developed. One innovative approach uses ultrasound irradiation to facilitate the ring-opening of epichlorohydrin with water, avoiding the need for acid or base catalysts and organic solvents. This "green" method can achieve high yields (e.g., 82%) without extensive purification. Another optimization involves using a solid acid catalyst, such as a cation exchange resin. This allows for the complete hydrolysis of epichlorohydrin, leading to high conversion rates, improved product purity by reducing side reactions, and a simplified downstream process as no neutralization step is required. google.com

Chlorination of Glycerol: An alternative route starts from glycerol, a readily available byproduct of biodiesel production. Selective chlorination can be achieved using gaseous hydrogen chloride in the presence of a carboxylic acid catalyst like acetic acid. More advanced catalytic systems using Brønsted acidic ionic liquids have been shown to favor the formation of 3-MCPD with high yields (over 81%).

Purification: Regardless of the synthetic route, the final product must be purified. The standard method for purifying 3-chloro-1,2-propanediol is vacuum distillation, which effectively separates the product from unreacted starting materials, catalysts, and byproducts. google.com

Table 3: Comparison of Industrial Production Methods for 3-MCPD

Method Key Features Advantages Reference
Epichlorohydrin Hydrolysis (Ultrasound) Uses water and ultrasound; no catalyst. Environmentally friendly, simple, high yield. ,
Epichlorohydrin Hydrolysis (Cation Resin) Employs a reusable solid acid catalyst. High conversion, high purity, simplified process. google.com
Glycerol Chlorination (Ionic Liquid) Uses Brønsted acidic ionic liquids as catalysts. High yield from a renewable feedstock.

Metabolism and Biotransformation

Mammalian Metabolic Pathways

In mammalian systems, 3-MCPD undergoes several metabolic transformations. These pathways are crucial for the detoxification and elimination of the compound from the body. The metabolism of 3-MCPD esters, which are common in processed foods, is initiated by the hydrolysis of the ester bonds by intestinal lipases, releasing the free form of 3-MCPD that can then enter systemic circulation and undergo further metabolic changes.

One of the primary detoxification pathways for 3-MCPD in mammals is conjugation with glutathione (GSH). inchem.orgnih.gov This reaction, catalyzed by glutathione S-transferases, results in the formation of S-(2,3-dihydroxypropyl)cysteine. This conjugate can be further processed through the mercapturic acid pathway to yield N-acetyl-S-(2,3-dihydroxypropyl)cysteine, which is then excreted in the urine. inchem.orgnih.gov This pathway represents a significant route for the elimination of 3-MCPD from the body.

Another major metabolic route for 3-MCPD in mammals is oxidation. inchem.orgnih.gov The compound is oxidized to form β-chlorolactic acid, which has been identified as a major metabolite in urine. nih.govresearchgate.net This metabolite can be further oxidized to oxalic acid. inchem.orgnih.gov This oxidative pathway is considered the main metabolic route in mammals. inchem.orgnih.gov

Several intermediate metabolites have been proposed in the metabolic pathway of 3-MCPD. Traces of β-chlorolactaldehyde have been detected in the urine of rats, suggesting it is an intermediate in the oxidation pathway to β-chlorolactic acid. inchem.orgnih.gov The formation of an epoxide intermediate, glycidol, has also been postulated in mammals; however, this has not been definitively proven. inchem.orgnih.gov While glycidol is a known primary metabolite in bacteria, its formation in mammals remains to be experimentally established. nih.gov

Fatty acid esters of 3-MCPD are prevalent in many thermally processed foods. cfs.gov.hk For the toxic effects of the 3-MCPD moiety to be exerted, it must first be released from its esterified form. In vitro studies have demonstrated that 3-MCPD monoesters and diesters are effectively hydrolyzed by intestinal lipases, which cleave the ester bonds and release free 3-MCPD. researchgate.netresearchgate.net This enzymatic hydrolysis in the gastrointestinal tract is a critical step for the subsequent absorption and systemic bioavailability of free 3-MCPD. researchgate.netresearchgate.net Studies with human intestinal Caco-2 cells have indicated that 3-MCPD-1-monoesters are likely to be hydrolyzed in the human intestine. researchgate.net

Table 1: Key Mammalian Metabolites of (S)-(+)-3-Chloro-1,2-propanediol

Metabolic Pathway Initial Metabolite Subsequent Metabolite(s) Supporting Evidence
Conjugation S-(2,3-dihydroxypropyl)cysteine N-acetyl-S-(2,3-dihydroxypropyl)cysteine Identified as detoxification products. inchem.orgnih.gov
Oxidation β-Chlorolactic Acid Oxalic Acid Major urinary metabolite in rats and humans. inchem.orgnih.govresearchgate.net
Postulated Intermediates β-Chlorolactaldehyde - Traces found in rat urine. inchem.orgnih.gov

Microbial Biotransformation and Degradation

Microorganisms possess distinct enzymatic machinery capable of degrading 3-MCPD, primarily through dehalogenation. This process is of significant interest for potential bioremediation applications.

Many bacteria metabolize 3-MCPD through the action of enzymes known as halohydrin dehalogenases. inchem.orgnih.gov These enzymes catalyze the dehalogenation of haloalcohols to form an epoxide, in this case, glycidol. inchem.orgnih.gov For example, halohydrin dehalogenase from Arthrobacter sp. AD2 can convert 3-MCPD into glycidol, which can then be further hydrolyzed to the non-toxic compound glycerol (B35011) by an epoxide hydrolase. researchgate.net Halohydrin dehalogenases are lyases that facilitate the intramolecular nucleophilic displacement of the halogen by the adjacent hydroxyl group. nih.gov Studies have also reported the degradation of 3-MCPD by the yeast Saccharomyces cerevisiae, which exhibits an enzymatic dehalogenating activity. acs.orgnih.gov This biotransformation shows a degree of stereoselectivity, with the (S)-enantiomer being degraded at a higher rate than the (R)-enantiomer. acs.orgnih.gov

Table 2: Microbial Biotransformation of this compound

Process Key Enzyme Product(s) Microorganism Example(s)
Enzymatic Dehalogenation Halohydrin Dehalogenase Glycidol, Glycerol Arthrobacter sp. AD2 researchgate.net

Formation of Glycidol as a Bacterial Metabolite

The metabolism of 3-chloro-1,2-propanediol (B139630) (3-MCPD) in various bacteria primarily proceeds through the formation of the epoxide intermediate, glycidol. inchem.orgnih.gov This metabolic pathway is distinct from the primary route observed in mammals. In bacteria, the conversion is facilitated by the enzyme halohydrin dehalogenase, which removes the chloride ion to form the reactive epoxide ring of glycidol. nih.gov This intermediate is significant as it is classified as a probable human carcinogen. nih.gov The formation of glycidol is a key step in the bacterial breakdown of 3-MCPD, leading to its further metabolism and integration into cellular pathways. inchem.orgnih.gov

Biodegradation with Saccharomyces cerevisiae

The common baker's yeast, Saccharomyces cerevisiae, has demonstrated a novel enzymatic dehalogenating capability to biodegrade 3-chloro-1,2-propanediol (3-MCPD). nih.govacs.org Studies have shown that this bioconversion occurs under aerobic conditions. The efficiency of this biodegradation is influenced by factors such as pH, the presence of glucose, and the initial concentration of 3-MCPD.

Optimal degradation (68%) of a 27 mmol/L racemic mixture of (R,S)-3-MCPD was achieved after 48 hours at a pH of 8.2 in the presence of glucose. nih.govacs.org In a lower concentration solution (7.3 µmol/L), 73% degradation was observed after 72 hours at the same pH but without glucose. nih.gov

A key finding of the research is the stereoselectivity of the enzymatic system in S. cerevisiae. The yeast demonstrates a preference for the (S)-enantiomer of 3-MCPD over the (R)-enantiomer. Under identical experimental conditions (pH 8.2, 28°C, aerobic, no glucose), the conversion of pure this compound was significantly higher than that of the (R)-enantiomer. nih.govacs.org After 48 hours, a maximum degradation of 85% was achieved for (S)-3-MCPD, compared to only 60% for the (R)-enantiomer. acs.org This indicates that the enzymes in S. cerevisiae metabolize the (S)-form more rapidly and extensively. acs.org

Biodegradation of 3-MCPD Enantiomers by Saccharomyces cerevisiae

Comparison of degradation percentages after 48 hours under aerobic conditions at pH 8.2 and 28°C.

EnantiomerDegradation Percentage (%)
This compound85
(R)-3-Chloro-1,2-propanediol60

Microbial Stereo Inversion of (R)-3-Chloro-1,2-propanediol

Microbial processes can be utilized for the kinetic resolution of racemic 3-chloro-1,2-propanediol, effectively isolating one enantiomer. This is achieved by using microorganisms that selectively metabolize one enantiomer, leaving the other in the culture medium. For example, a process has been developed for preparing optically active (R)-3-chloro-1,2-propanediol by cultivating a microorganism in a medium containing the racemic mixture. biointerfaceresearch.comresearchgate.net

The yeast Wickerhamomyces anomalous MGR6, when grown in a medium with racemic 3-chloro-1,2-propanediol as the sole carbon source, demonstrates the ability to preferentially assimilate (S)-(-)-3-Chloro-1,2-propanediol. researchgate.net This selective consumption of the (S)-enantiomer results in the accumulation of the (R)-enantiomer. In one study, this biotransformation process yielded (R)-3-chloro-1,2-propanediol with an enantiomeric excess of 85.6%. biointerfaceresearch.comresearchgate.net The process is considered a stereospecific conversion where the assimilation and degradation of the racemic mixture ceased at 55%, allowing for the recovery of the residual, optically active (R)-enantiomer. biointerfaceresearch.com This method provides a pathway for producing optically active (R)-3-chloro-1,2-propanediol, a useful starting material for the synthesis of various drugs. biointerfaceresearch.com

Kinetic Resolution of Racemic 3-MCPD by Wickerhamomyces anomalous MGR6

ParameterValue
Preferentially Metabolized Enantiomer(S)-(-)-3-Chloro-1,2-propanediol
Recovered Product(R)-3-Chloro-1,2-propanediol
Enantiomeric Excess (e.e.) of Product85.6%

Toxicological Mechanisms at the Cellular and Molecular Level

Enzyme Inhibition and Biochemical Pathway Disruption

(S)-(+)-3-Chloro-1,2-propanediol exerts its toxic effects predominantly through the disruption of glycolysis, a fundamental metabolic pathway for energy production. This is achieved by inhibiting key enzymes, an action attributed to its metabolite, beta-chlorolactate or (S)-3-chlorolactaldehyde. inchem.orgresearchgate.net

Research has identified that this compound is a potent inhibitor of crucial glycolytic enzymes. The primary targets are Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Triose-phosphate isomerase. inchem.org The mechanism of inhibition is thought to be indirect; the parent compound is metabolized to (S)-3-chlorolactaldehyde, which then acts as a specific inhibitor of these enzymes. inchem.orgresearchgate.net Studies in rats have shown that administration of 3-chloro-1,2-propanediol (B139630) leads to a reduction in the activity of all glycolytic enzymes within epididymal and testicular tissues. inchem.org This inhibition disrupts the energy production cascade within the cell. inchem.orgresearchgate.net

EnzymeMechanism of InhibitionKey Finding
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Inhibited by the beta-chlorolactate metabolite. inchem.orgInhibition disrupts glycolysis, a critical energy pathway. inchem.org
Triose-phosphate isomeraseInhibited by the beta-chlorolactate metabolite. inchem.orgContributes to the overall disruption of cellular energy metabolism. inchem.org
Table 1: Inhibition of Glycolytic Enzymes by this compound Metabolites

Cellular and Organ-Specific Toxicity Mechanisms

The metabolic disruption caused by this compound manifests as organ-specific toxicity, with the male reproductive system being particularly vulnerable.

The compound exhibits significant testicular toxicity, primarily by targeting the energy metabolism of spermatozoa and the endocrine function of Leydig cells. inchem.orgnih.gov These targeted actions lead to impaired male fertility.

Spermatozoa rely heavily on glycolysis for the energy required for motility. This compound, specifically the (S)-enantiomer, causes a reversible inhibition of glycolysis in spermatozoa. inchem.orgnih.gov This inhibition directly results in reduced sperm motility, a critical factor for fertilization. nih.gov In vitro incubation of ram sperm with 3-chloro-1,2-propanediol was shown to inhibit glycolysis, a mechanism attributed to the indirect inhibition of glyceraldehyde-3-phosphate dehydrogenase. inchem.org

Leydig cells, located in the testes, are the primary source of testosterone in males. mdpi.com Studies using cultured rat Leydig cells have demonstrated that 3-chloro-1,2-propanediol can decrease testosterone secretion. inchem.orgnih.gov This suggests a direct inhibitory effect on the steroidogenic processes within these cells. The disruption of testosterone production can have broader implications for male reproductive health beyond sperm function. inchem.orgnih.gov Further research has indicated that the compound can induce morphological changes and DNA damage in Leydig cells, potentially leading to early apoptotic cell death.

Target Cell/ProcessMechanism of ToxicityObserved Effect
SpermatozoaInhibition of glycolytic enzymes (e.g., GAPDH). inchem.orgReduced sperm motility due to impaired energy production. nih.gov
Leydig CellsDirect inhibition of steroidogenesis. inchem.orgnih.govDecreased testosterone secretion. inchem.orgnih.gov
Table 2: Testicular Toxicity Mechanisms of this compound

Testicular Toxicity Mechanisms

Morphological Changes and DNA Damage in Leydig Cells

This compound has been shown to induce significant morphological changes and DNA damage in Leydig cells, which are the primary producers of testosterone in males. Exposure to this compound leads to early apoptotic cell death. inchem.orgnih.gov Studies using rat Leydig tumor cell lines have demonstrated a concentration-dependent inhibition of cell viability.

The mechanism of toxicity involves the induction of early apoptosis, which has been confirmed through various assays, including single-cell gel electrophoresis (comet assay) and atomic force microscopy. nih.gov Furthermore, electron microscopy studies have revealed that administration of 3-chloro-1,2-propanediol can cause cellular lesions characterized by the sloughing of the epithelium in the initial segment of the epididymis, leading to obstruction and subsequent testicular atrophy. inchem.org DNA damage in Leydig cells is a critical aspect of the testicular toxicity of this compound, and methods like the TUNEL assay are employed to detect such damage, which is a hallmark of apoptosis. nih.govnih.gov

Nephrotoxicity Mechanisms: Chronic Nephropathy and Oxalic Acid Poisoning

The kidneys are a primary target for the toxicity of this compound, with effects manifesting as chronic nephropathy. inchem.org A key metabolite in the nephrotoxic pathway is oxalic acid. inchem.org The metabolic conversion of 3-chloro-1,2-propanediol to oxalic acid is a critical step in the development of kidney damage. inchem.org

Early morphological changes observed in the kidneys of rats treated with this compound include the presence of birefringent crystals characteristic of calcium oxalate in the tubules at the cortico-medullary junction. inchem.org Over time, this can lead to focal tubule necrosis, regeneration, and dilatation. inchem.org The development of renal tumors in animal studies is considered to be secondary to the treatment-related increase in the incidence of chronic progressive nephropathy. inchem.org

Neuroinflammatory Effects: Blood-Brain Barrier Permeability Alterations

This compound is capable of crossing the blood-brain barrier and distributing into the body's fluids. inchem.org However, there is a notable lack of specific research detailing its direct neuroinflammatory effects within the central nervous system. While the compound's ability to access the brain is established, the subsequent pathological consequences, such as the induction of cytokine production or alterations to the integrity of the blood-brain barrier's tight junction proteins, have not been extensively investigated. The potential for neuroinflammation remains an area requiring further research to fully understand the neurotoxic profile of this compound.

Immunotoxicity

This compound has been demonstrated to possess immunotoxic properties in animal studies. Research in female Balb/c mice has shown that oral administration of the compound can modulate immune function. Notably, a significant decrease in natural killer (NK) cell activity was observed in mice treated with a high dose of the compound. nih.gov NK cells are crucial components of the innate immune system, involved in targeting and destroying tumor cells and virus-infected cells.

Furthermore, exposure to high doses of 3-chloro-1,2-propanediol resulted in a decreased antibody-forming cell response to sheep red blood cells, indicating an impact on humoral immunity. nih.gov Studies on the fatty acid esters of 3-chloro-1,2-propanediol have also shown immunosuppressive effects by inhibiting T lymphocyte activation. nsf.gov This includes the suppression of T lymphocyte proliferation, cell cycle activity, and the secretion of Th1 and Th2 cytokines. nsf.gov

Table 1: Immunotoxic Effects of this compound

Immune Parameter Affected Observation Species/Model
Natural Killer (NK) Cell Activity Significant decrease Balb/c mice
Antibody-Forming Cell (AFC) Response Decreased response to SRBC Balb/c mice
T Lymphocyte Activation Suppression of proliferation and cytokine secretion In vitro (related esters)
Spleen and Thymus Cellularity Significantly reduced at high doses Balb/c mice
Thymus Weight Significant decrease at high doses Balb/c mice

Genotoxicity and Carcinogenicity Mechanisms

In vitro Mutagenicity

This compound has consistently demonstrated mutagenic activity in various in vitro assays. The compound induces reverse mutations in several strains of Salmonella typhimurium in the Ames test. This indicates its potential to cause point mutations in DNA.

Table 2: In vitro Mutagenicity of this compound

Assay Test System Result
Ames Test Salmonella typhimurium Positive
DNA Strand Breaks (Comet Assay) Chinese hamster ovary cells Positive
Mouse Lymphoma TK locus assay L5178Y cells Positive
Sister Chromatid Exchanges Chinese hamster V79 cells Positive

Postulated Genotoxic Mechanisms for Carcinogenicity

Initially, a genotoxic mechanism was presumed for the carcinogenicity of this compound, based on the positive results from in vitro mutagenicity tests. nih.gov However, this has been a subject of debate due to negative findings in some in vivo genotoxicity assays. nih.gov

A key postulated mechanism for its genotoxic and carcinogenic effects involves its metabolism to glycidol (2,3-epoxy-1-propanol). nih.gov Glycidol is a known genotoxic carcinogen that can form adducts with DNA, leading to mutations and potentially initiating cancer. nih.gov While the primary metabolic route in mammals is believed to be the formation of beta-chlorolactate and oxalic acid, the formation of glycidol has been demonstrated in bacterial systems and is considered a plausible pathway contributing to the compound's genotoxicity. inchem.orgnih.gov

Role of Glycidol Intermediate in Genotoxicity

This compound is a stereoisomer of the more broadly studied compound 3-monochloropropane-1,2-diol (3-MCPD). The genotoxic potential of 3-MCPD is a significant area of toxicological research, with considerable attention paid to the role of its metabolite, glycidol. nih.govnih.gov While 3-MCPD has shown mutagenic properties in various in vitro tests, these findings have not been consistently replicated in in vivo studies. nih.govfood.gov.uk This has prompted investigations into its metabolic fate to elucidate the mechanisms underlying its toxicity.

A primary hypothesis for the genotoxicity of 3-MCPD involves its metabolic conversion to glycidol (also known as 2,3-epoxy-1-propanol). nih.govnih.gov This biotransformation has been observed in bacterial systems, where the enzyme halohydrin dehalogenase can convert 3-MCPD into glycidol. nih.gov There is evidence to suggest that a comparable metabolic pathway may exist in mammals, supported by the in vivo identification of mercapturic acid metabolites, which are considered products of the detoxification of glycidol via conjugation with glutathione. nih.gov

Glycidol is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans". nih.govnih.gov Its genotoxic nature stems from a highly reactive epoxide group within its structure, which can directly form covalent bonds with DNA and other cellular macromolecules without requiring prior metabolic activation. nih.govfood.gov.uk Glycidol has consistently tested positive in a broad spectrum of genotoxicity assays, demonstrating its ability to induce prophage and SOS repair in Escherichia coli, cause reverse mutations in Salmonella typhimurium, and induce sex-linked recessive lethal mutations in Drosophila melanogaster. nih.govwho.int

The formation of the glycidol intermediate is therefore a pivotal event in the proposed genotoxic mechanism of 3-MCPD. The inherent reactivity of the epoxide ring in glycidol facilitates the formation of DNA adducts, which can lead to mutations and chromosomal aberrations, the cellular hallmarks of genotoxicity. nih.gov

Table 1: Summary of Genotoxicity Findings for Glycidol

Test SystemGenetic EndpointResultReference
Escherichia coliProphage induction, SOS repairPositive nih.govwho.int
Salmonella typhimuriumReverse mutationPositive nih.govwho.int
Fungal assaysMutationPositive nih.govwho.int
Drosophila melanogasterSex-linked recessive lethal mutationPositive nih.govwho.int
Drosophila melanogasterHeritable translocationPositive nih.govwho.int
Mammalian assays (in vitro)Chromosomal damagePositive nih.gov

Blood-Tissue Barrier Permeability and Distribution

The systemic distribution of this compound, as a constituent of 3-MCPD, is fundamental to understanding its toxicological impact. The capacity of this compound to traverse biological barriers dictates its access to and potential effects on various organs and tissues.

Blood-Testis Barrier Penetration

Scientific studies have confirmed that 3-MCPD is capable of crossing the blood-testis barrier. nih.govinchem.org This is a critical finding, as this barrier serves to create a specialized microenvironment for the development of germ cells within the seminiferous tubules, protecting them from xenobiotics. The penetration of 3-MCPD into this protected space allows for direct interaction with testicular cells, which aligns with the compound's known testicular toxicity in rodent models. nih.govresearchgate.net A proposed mechanism for its adverse reproductive effects is the inhibition of glycolysis in testicular cells. nih.gov Furthermore, research has demonstrated that 3-MCPD exposure can lead to diminished sperm motility and a consequent reduction in fertility. nih.gov It has also been shown to compromise the integrity of the blood-testis barrier itself, potentially exacerbating testicular injury. nih.gov

Blood-Brain Barrier Penetration

In addition to crossing the blood-testis barrier, 3-MCPD can also penetrate the blood-brain barrier. nih.govinchem.org This barrier is a highly selective interface that stringently regulates the passage of molecules from the circulatory system into the central nervous system, thus safeguarding the brain. The ability of 3-MCPD to bypass this barrier allows for its distribution into brain tissue, which raises concerns regarding its potential for neurotoxicity. nih.gov Following oral administration to rats, metabolites of 3-MCPD have been successfully identified within the brain. nih.gov

Tissue Accumulation and Retention Studies

Upon entering systemic circulation and crossing key barriers, 3-MCPD is widely distributed throughout the body's fluids. nih.govinchem.org Investigations into the tissue distribution and potential accumulation of 3-MCPD have produced varied results. Early autoradiographic studies using radiolabeled 3-MCPD suggested a tendency for the compound to accumulate in the cauda epididymis of rats. nih.govinchem.org

Conversely, subsequent studies employing different labeling techniques, such as with [³⁶Cl]3-chloro-1,2-propanediol, did not find evidence of tissue-specific retention for either the parent compound or its metabolite, beta-chlorolactate. inchem.org A more recent biodistribution study in rats showed that after oral gavage, the concentration of 3-MCPD in various tissues peaked and then declined rapidly, generally within two hours. nih.gov Despite this rapid decline, the compound was still detectable in the kidney, testis, and liver 24 hours after administration, suggesting a degree of retention in these specific organs. nih.gov

Table 2: Persistence of 3-MCPD in Rat Tissues 24 Hours After Oral Administration

TissueDetection Status at 24 hoursReference
KidneyPersistent nih.gov
TestisPersistent nih.gov
LiverPersistent nih.gov
BrainDetected nih.govnih.gov
BloodDetected nih.gov

Compound Names

Analytical Methodologies for Stereoisomeric Analysis

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of (S)-(+)-3-Chloro-1,2-propanediol.

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-chloro-1,2-propanediol (B139630) is complex due to the presence of a chiral center. The protons on the carbon adjacent to the chiral carbon (CH₂) become diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and couple to each other, leading to more complex splitting patterns than a simple triplet or doublet nih.gov. The hydroxyl (OH) protons are often exchangeable with D₂O and may appear as broad signals or not be observed, depending on the solvent and concentration researchgate.net.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For 3-chloro-1,2-propanediol, three distinct signals are expected, corresponding to the three carbon atoms in the structure.

Table 3: Typical ¹H NMR Spectral Data for 3-Chloro-1,2-propanediol

Proton AssignmentApproximate Chemical Shift (δ, ppm)Multiplicity
CH₂OH3.35 - 3.39Multiplet
CHOH3.50 - 3.53Multiplet
CH₂Cl3.62 - 3.67Multiplet
CH₂OH4.73Triplet (exchangeable)
CHOH5.12Doublet (exchangeable)

Note: Data obtained in DMSO-d6. Chemical shifts and multiplicities can vary with solvent and instrument frequency. researchgate.net

Table 4: Typical ¹³C NMR Spectral Data for 3-Chloro-1,2-propanediol

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
CH₂Cl48.2
CH₂OH64.2
CHOH71.1

Note: Data corresponds to the racemic mixture. The chemical shifts for the pure (S)-enantiomer are expected to be identical.

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum confirms the presence of hydroxyl and chloroalkyl groups.

Table 5: Characteristic IR Absorption Bands for 3-Chloro-1,2-propanediol

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3290 - 3310 (broad)O-H StretchAlcohol (Hydroxyl)
2850 - 3000C-H StretchAlkyl (CH, CH₂)
1045 - 1088C-O StretchAlcohol (Hydroxyl)
~831C-Cl StretchAlkyl Halide

Source: Data compiled from multiple sources. researchgate.netsigmaaldrich.commasterorganicchemistry.com

Enantiomeric Purity Determination

The determination of enantiomeric purity is essential in the synthesis and quality control of chiral compounds. Enantiomeric excess (ee) is the standard measure of enantiomeric purity.

Chromatographic Determination: The most accurate and common method for determining enantiomeric excess is through chiral chromatography (GC or HPLC). After achieving baseline separation of the two enantiomers, the peak area for each is integrated. The enantiomeric excess is then calculated as the difference between the percentage of the major enantiomer and the percentage of the minor enantiomer.

The formula for calculating enantiomeric excess is:

ee (%) = |([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| x 100

This can be simplified using the peak areas from a chromatogram:

ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100

For a sample of this compound, the "(S)" enantiomer would be the major peak, and the "(R)" enantiomer would be the minor peak (impurity). An enantiomerically pure sample would ideally have an ee of 100%.

Table 6: Example Calculation of Enantiomeric Excess (ee)

ParameterValue
Peak Area of (S)-(+) Enantiomer (Major)98.5
Peak Area of (R)-(-) Enantiomer (Minor)1.5
Total Area100.0
Calculated Enantiomeric Excess (ee) ((98.5 - 1.5) / (98.5 + 1.5)) * 100 = 97%

Specific Optical Rotation Measurements

Specific optical rotation is a fundamental property of chiral compounds and serves as a primary method for the characterization of enantiomers like this compound. This technique measures the angle to which a plane of polarized light is rotated when it passes through a solution of the chiral compound. The direction and magnitude of this rotation are unique to each enantiomer.

The (S)-enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), which is denoted by a positive (+) sign. Conversely, its counterpart, the (R)-enantiomer, is levorotatory, rotating light to the left (counter-clockwise) with a negative (-) sign. The specific rotation value is a standardized measure, calculated from the observed rotation, and depends on the concentration of the solution, the path length of the light, the temperature, and the wavelength of the light used. youtube.com The standard wavelength is typically the D-line of a sodium lamp (589 nm). biointerfaceresearch.com

While specific values for this compound are not always directly reported, they can be inferred from the values of the (R)-enantiomer, as enantiomers have equal but opposite specific rotations. For instance, if the (R)-enantiomer has a specific rotation of -7.4°, the (S)-enantiomer will have a specific rotation of +7.4° under the same measurement conditions. Research and commercial suppliers have reported various specific rotation values for the enantiomers of 3-chloro-1,2-propanediol, which are summarized in the table below.

Table 1: Specific Optical Rotation Data for 3-Chloro-1,2-propanediol Enantiomers

Enantiomer Specific Rotation ([α]) Concentration (c) Solvent Temperature Wavelength (λ) Source
(R)-(-)-3-Chloro-1,2-propanediol -5.0° 2.5 g/100mL Ethanol Ambient 589 nm biointerfaceresearch.com
(R)-(-)-3-Chloro-1,2-propanediol -6.0° 2.5 g/100mL Ethanol Not Specified 589 nm researchgate.net

Enantiomeric Excess (e.e.) Determination Methods

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. heraldopenaccess.us It quantifies the degree to which one enantiomer is present in excess of the other in a mixture and is expressed as a percentage. heraldopenaccess.us For this compound, determining the e.e. is crucial for applications where only one enantiomer is desired. Chromatographic methods are the most common and powerful techniques for this purpose. heraldopenaccess.usuma.es

Gas Chromatography (GC)

Gas chromatography, particularly Gas-Liquid Chromatography (GLC), is a widely used method for determining the enantiomeric excess of volatile compounds like 3-chloro-1,2-propanediol. sigmaaldrich.comsigmaaldrich.com To separate the enantiomers, a chiral stationary phase (CSP) is typically employed within the GC column. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

In many cases, derivatization of the analyte is necessary before GC analysis to improve volatility and thermal stability, and to enhance the separation of the enantiomers. researchgate.netnih.gov For 3-chloro-1,2-propanediol, derivatizing agents can react with the hydroxyl groups of the diol. The resulting diastereomeric derivatives can then be separated on a standard achiral column. Alternatively, the original enantiomers can be separated on a chiral column after derivatization with an achiral reagent. Gas chromatography coupled with mass spectrometry (GC-MS) is often used for its high sensitivity and specificity in detecting and quantifying the separated enantiomers. researchgate.netnih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the determination of enantiomeric excess. heraldopenaccess.us Similar to GC, chiral HPLC relies on a chiral stationary phase to achieve separation of the enantiomers. uma.es The choice of the CSP and the mobile phase is critical for achieving optimal resolution between the (S)-(+) and (R)-(-) forms of 3-chloro-1,2-propanediol.

HPLC offers advantages such as a wide range of available chiral stationary phases and operation at ambient temperatures, which can be beneficial for thermally sensitive compounds. heraldopenaccess.us Detectors commonly used with HPLC for this purpose include ultraviolet (UV) detectors, and for compounds like 3-chloro-1,2-propanediol that lack a strong chromophore, a refractive index (RI) detector may be used. nih.govinternationaljournalssrg.org Research has demonstrated the successful use of HPLC to analyze the enantiomers of 3-chloro-1,2-propanediol, often showing sharp and well-resolved peaks. biointerfaceresearch.comresearchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
(R)-(-)-3-Chloro-1,2-propanediol

Chiral Building Block in Asymmetric Synthesis

In the realm of organic chemistry, a chiral building block is a molecule that possesses a defined three-dimensional structure (stereochemistry) and is used as a starting material to construct more complex chiral molecules. This compound is an important chiral building block because it contains a stereocenter, allowing for the synthesis of specific stereoisomers of target molecules. biointerfaceresearch.com The use of such chiral synthons is crucial in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. biointerfaceresearch.com

The optically active this compound serves as a useful intermediate for synthesizing a variety of drugs and optically active compounds with physiological activity. google.com Its utility lies in the presence of three key functional groups: a primary chloride and two hydroxyl groups (primary and secondary), which can be selectively manipulated to build complex molecular architectures.

Intermediate in Pharmaceutical Synthesis

Due to its versatile chemical nature and inherent chirality, this compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). researchgate.netsynthesiswithcatalysts.com Its structure provides a scaffold upon which chemists can build the more complex structures of modern medicines.

Guaifenesin, a widely used expectorant, can be synthesized using 3-chloro-1,2-propanediol. study.comstudy.com The synthesis is typically achieved through a Williamson ether synthesis. wpmucdn.comscribd.com In this reaction, guaiacol (2-methoxyphenol) is first deprotonated with a base, such as sodium hydroxide (B78521), to form a phenoxide anion. study.comstudy.com This nucleophilic phenoxide then attacks the electrophilic carbon atom bonded to the chlorine in 3-chloro-1,2-propanediol in an SN2 reaction, displacing the chloride and forming the ether linkage characteristic of guaifenesin. study.comstudy.com While the racemic form of guaifenesin is commonly administered, it has been suggested that the (S)-(+)-enantiomer is the more potent of the two. wpmucdn.com

Reactants Reaction Type Role of this compound
Guaiacol (2-methoxyphenol), Sodium Hydroxide, this compoundWilliamson Ether Synthesis (SN2)Electrophile

Atorvastatin, the active ingredient in the cholesterol-lowering drug Lipitor, is a complex chiral molecule. newdrugapprovals.org A key chiral building block for the synthesis of Atorvastatin is (S)-ethyl-4-chloro-3-hydroxybutyrate. rsc.org This intermediate contains the necessary stereochemistry for the final drug molecule. The synthesis of this key intermediate can be achieved through a two-step, three-enzyme biocatalytic process starting from ethyl-4-chloroacetoacetate. rsc.org This process highlights the importance of chiral chloro-hydroxy compounds in building the side chain of Atorvastatin.

Iohexol is a non-ionic, water-soluble radio-contrast agent used in medical imaging. chemicaljournals.com The final step in the multi-step synthesis of Iohexol involves the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. chemicaljournals.comquickcompany.in In this crucial step, 3-chloro-1,2-propanediol is used as the alkylating agent to introduce the 2,3-dihydroxypropyl group onto the nitrogen atom of the 5-acetamido group. chemicaljournals.comquickcompany.in The reaction is typically carried out in a solvent such as 2-(2-methoxyethoxy) ethanol or propylene glycol in the presence of a base like sodium hydroxide or sodium methoxide. chemicaljournals.comquickcompany.in

Reactants Reaction Type Role of this compound
5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, Base (e.g., NaOH)N-alkylationAlkylating agent

Linezolid is an important antibiotic used to treat serious bacterial infections, including those caused by multidrug-resistant Gram-positive organisms. synthesiswithcatalysts.comjustia.com this compound is a key starting material for the synthesis of Linezolid. synthesiswithcatalysts.comjustia.com In one synthetic route, this compound is mixed with tetrahydrofuran and cooled, followed by the addition of potassium t-butoxide. justia.com The resulting intermediate is then reacted with a lithium anion mixture to form a precursor which is further processed to yield Linezolid. justia.com This highlights the role of this compound as a C3 chiral synthon for constructing the oxazolidinone ring system of Linezolid.

Applications of this compound in Advanced Scientific Fields

This compound, a chiral chemical compound, serves as a valuable building block and research tool in various specialized areas of chemistry and biochemistry. Its specific stereochemistry makes it a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals and a probe for investigating biological processes. This article explores its applications in advanced organic synthesis, biochemical research, and polymer chemistry.

Q & A

Q. What are the critical safety protocols for handling (S)-(+)-3-Chloro-1,2-propanediol in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended in poorly ventilated areas due to inhalation risks .
  • Storage: Store in sealed containers at room temperature, away from oxidizers and heat sources. Ensure secondary containment to manage leaks .
  • Emergency Measures: For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical methods are validated for quantifying this compound in complex matrices like biological tissues?

Answer:

  • GC-MS with Derivatization: Extract tissue samples (e.g., liver, kidney) using ethyl acetate, purify with adsorbents (e.g., graphitized carbon black), and derivatize with heptafluorobutyric anhydride. Optimize chromatographic conditions (e.g., column: DB-5MS) to achieve detection limits of 0.8 ng/g .
  • LC-MS/MS for Esters: For diesters in oils, use Accucore VDX columns with ESI ionization and isotope-labeled internal standards (e.g., ³H-labeled analogs). Validate recovery rates (60–94%) and matrix effects (<10%) .

Q. How is this compound synthesized enantioselectively for chiral reagent applications?

Answer:

  • Enzymatic Resolution: Use Corynebacterium sp. strain N-1074 cell extracts to dehalogenate 1,3-dichloro-2-propanol into (R)-3-Chloro-1,2-propanediol. Optimize pH (7.0–8.0) and temperature (30–40°C) to achieve >90% enantiomeric excess .
  • Solid-Base Catalysis: React 3-chloro-1,2-propanediol with methylamine (1:8 molar ratio) at 60°C under 0.20 MPa pressure for 3.5 hours, yielding 3-methylamino-1,2-propanediol with 91.9% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo models for this compound?

Answer:

  • Metabolic Profiling: Compare hydrolysis rates of 3-MCPD esters in intestinal Caco-2 cells (in vitro) versus rat models. Use UPLC-MS to identify metabolites like β-chlorolactic acid, which may explain differential nephrotoxicity .
  • Dose-Response Analysis: Conduct time-course studies (e.g., 20 mg/kg oral gavage in rats) to track tissue-specific accumulation. Note that peak concentrations in testes/kidneys occur at 2 hours post-exposure, stabilizing after 12 hours .

Q. What molecular mechanisms underlie the antifertility effects of this compound in male mammalian models?

Answer:

  • Spermatozoa Targeting: The compound inhibits glycolysis in sperm by irreversibly binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting ATP production and motility. Validate via enzyme activity assays using purified GAPDH .
  • Epididymal Toxicity: Histochemical studies in rats show vacuolation of epididymal epithelial cells and reduced luminal sperm counts. Use immunohistochemistry to confirm oxidative stress markers (e.g., elevated 8-OHdG) .

Q. How can researchers optimize derivatization protocols for detecting trace 3-MCPD esters in food matrices?

Answer:

  • Silylation vs. Acylation: Compare trimethylsilyl (TMS) and heptafluorobutyryl (HFBA) derivatization efficiencies. HFBA provides lower detection limits (0.010 mg/kg) for diesters in vegetable oils due to enhanced MS ionization .
  • Matrix Cleanup: For lipid-rich samples, employ QuEChERS extraction with PSA/C18 adsorbents to reduce co-eluting triglycerides. Validate recovery rates (85–102%) across spiked concentrations .

Q. What experimental designs are recommended for studying the carcinogenic potential of this compound?

Answer:

  • Chronic Exposure Models: Administer 10–50 ppm via drinking water to B6C3F1 mice over 24 months. Monitor tumor incidence via histopathology, focusing on renal tubules and thyroid follicles .
  • Genotoxicity Assays: Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 mix). Negative results in bacterial assays but positive in micronucleus tests suggest clastogenic, non-mutagenic mechanisms .

Methodological Challenges & Data Interpretation

Q. How should researchers address discrepancies in reported bioaccumulation rates across tissues?

Answer:

  • Tissue-Specific Half-Lives: In rats, the compound’s half-life in testes (8–12 hours) exceeds that in blood (2–4 hours). Use compartmental pharmacokinetic models to adjust for lipid solubility and blood-tissue barrier permeability .
  • Species Variability: Compare rodent data with in vitro human hepatocyte models to assess metabolic scaling. Human CYP2E1 enzymes show 30% lower hydrolysis rates of 3-MCPD esters than rat homologs .

Q. What strategies improve the enantiomeric purity of synthetic this compound?

Answer:

  • Chiral Chromatography: Use Chiralcel OD-H columns with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rates (1.0 mL/min) to achieve baseline resolution (R > 1.5) .
  • Crystallization Techniques: Recrystallize racemic mixtures in ethyl acetate at −20°C. Monitor optical rotation ([α]D = +0.9° for S-enantiomer) to verify purity >98% .

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(S)-(+)-3-Chloro-1,2-propanediol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.